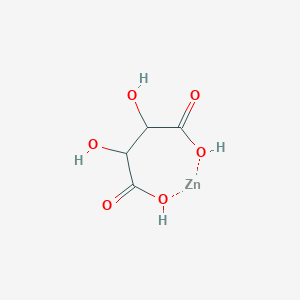

2,3-Dihydroxybutanedioic acid;ZINC

Description

Historical Perspectives on Chirality and Stereoisomerism of 2,3-Dihydroxybutanedioic Acid

The study of 2,3-dihydroxybutanedioic acid is intrinsically linked to the discovery of chirality and the birth of stereochemistry. wikipedia.org In 1832, the French physicist Jean-Baptiste Biot first observed that a solution of tartaric acid obtained from wine tartar could rotate the plane of polarized light, a phenomenon he termed optical activity. libretexts.orglibretexts.org This naturally occurring form was found to be dextrorotatory, meaning it rotated light to the right. libretexts.orglibretexts.org At the time, another form of tartaric acid, known as racemic acid, was also known but was optically inactive. libretexts.orglibretexts.org

The pivotal breakthrough came in 1848 through the meticulous work of Louis Pasteur. libretexts.orgopenstax.org While studying the sodium ammonium (B1175870) salt of racemic acid, Pasteur noticed the formation of two distinct types of crystals that were mirror images of each other. libretexts.orglibretexts.org With tweezers in hand, he painstakingly separated the "right-handed" and "left-handed" crystals. libretexts.orglibretexts.org When he dissolved each type of crystal in water, he found that one solution was dextrorotatory, identical to the natural tartaric acid, while the other was levorotatory, rotating polarized light to the same degree but in the opposite direction. libretexts.orglibretexts.org A mixture of equal parts of both forms resulted in the optically inactive racemic acid. libretexts.orglibretexts.org

Pasteur's experiment was the first-ever resolution of a racemic mixture and provided the first evidence for the existence of molecules that are non-superimposable mirror images of each other, which he termed "dissymmetry." libretexts.org This laid the groundwork for the concept of enantiomers and the field of stereochemistry. libretexts.orgfiveable.me Further research by Pasteur led to the classification of tartaric acid isomerism, including an optically inactive form he called "untwisted" tartaric acid, now known as meso-tartaric acid. widener.edu He also discovered biological enantioselectivity in 1857 when he observed that microorganisms would selectively consume the dextrorotatory form of tartaric acid, leaving the levorotatory form behind. nih.gov

Overview of Stereoisomeric Forms and Their Significance in Research

2,3-Dihydroxybutanedioic acid has two chiral centers, leading to the possibility of several stereoisomers. wolfram.comquora.com The different forms have distinct properties and are of great significance in various research fields.

The primary stereoisomers are:

L-(+)-tartaric acid ((2R,3R)-tartaric acid): This is the naturally occurring and most common form of the acid. wikipedia.org It is dextrorotatory.

D-(−)-tartaric acid ((2S,3S)-tartaric acid): This is the enantiomer of the natural form and is levorotatory. wikipedia.org

meso-tartaric acid ((2R,3S)-tartaric acid): This isomer is achiral, despite having two chiral centers, due to an internal plane of symmetry. libretexts.orglibretexts.org This internal symmetry cancels out any optical rotation, making it optically inactive. libretexts.org It is a diastereomer of the L- and D- forms. libretexts.org

Racemic mixture (DL-tartaric acid): This is a 50:50 mixture of the L-(+) and D-(−) enantiomers. widener.edu It is optically inactive due to the opposing rotations of the two enantiomers cancelling each other out. libretexts.org

The distinct spatial arrangements of these isomers lead to different biological activities, a key concept in pharmacology and biochemistry. researchgate.net This enantioselectivity is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. researchgate.net This principle, first hinted at by Pasteur's fermentation experiments, is now a cornerstone of drug design and development. nih.gov

In chemical research, the different stereoisomers of tartaric acid are invaluable. They are widely used as chiral resolving agents to separate racemic mixtures of other compounds. researchgate.net Furthermore, they serve as foundational materials in the "chiral pool," providing readily available, enantiomerically pure starting materials for the asymmetric synthesis of complex molecules like pharmaceuticals and natural products. randi-group.comresearchgate.net

| Stereoisomer | Systematic Name | Optical Activity | Key Feature |

|---|---|---|---|

| L-(+)-tartaric acid | (2R,3R)-2,3-dihydroxybutanedioic acid | Dextrorotatory (+) | Naturally occurring form. wikipedia.org |

| D-(−)-tartaric acid | (2S,3S)-2,3-dihydroxybutanedioic acid | Levorotatory (−) | Enantiomer of the natural form. wikipedia.org |

| meso-tartaric acid | (2R,3S)-2,3-dihydroxybutanedioic acid | Inactive | Achiral due to internal plane of symmetry. libretexts.org |

| DL-tartaric acid | Racemic mixture of (2R,3R) and (2S,3S) | Inactive | Equimolar mixture of enantiomers. widener.edu |

Contemporary Research Trajectories for 2,3-Dihydroxybutanedioic Acid and its Derivatives

Modern research continues to find new and innovative applications for 2,3-dihydroxybutanedioic acid and its derivatives. These compounds are central to advancements in coordination chemistry, materials science, and catalysis.

A significant area of research involves the use of tartaric acid to form complexes with various metal ions. researchgate.netosti.gov Its carboxyl and hydroxyl groups make it an excellent chelating agent. wikipedia.org These metal-tartrate complexes have diverse applications. For instance, iron(III)-tartrate complexes have been studied for their catalytic activity in Fenton oxidation processes for wastewater treatment. researchgate.net Studies have also investigated the complexation of tartaric acid with lanthanide(III) ions, revealing the formation of 1:2 metal-to-ligand stoichiometry and providing insights into their coordination chemistry through spectroscopic methods. mdpi.com

The interaction of 2,3-dihydroxybutanedioic acid with zinc has garnered particular interest. Zinc tartrate is studied for its potential applications in various fields. Research has explored its use as a catalyst for metal coatings and as a component in stabilizers for polymers like PVC, where it can improve properties and reduce undesirable effects during processing. americanelements.comgoogle.com

A particularly novel application is in the development of next-generation energy storage systems. Recent studies have investigated the use of sodium tartrate as an electrolyte additive in zinc-ion batteries (ZIBs). researchgate.netsanu.ac.rs The addition of tartrate was found to significantly improve the electrochemical performance of the zinc anode by promoting uniform zinc deposition, which helps to inhibit the formation of dendrites that can cause short circuits and battery failure. researchgate.net This electrolyte engineering approach also helps to reduce corrosion, suggesting a pathway to creating more stable and longer-lasting aqueous batteries. researchgate.netsanu.ac.rs

Furthermore, derivatives of tartaric acid, such as its esters and amides, are continuously being developed and utilized. researchgate.nettandfonline.com Diethyl tartrate, for example, is a well-known chiral ligand used in asymmetric epoxidation reactions (e.g., the Sharpless epoxidation). Tartaric acid amides and imides are employed as catalysts in stereoselective reactions and as agents for separating racemic mixtures. researchgate.net The versatility of the tartaric acid molecule allows for its modification to create a wide range of derivatives with tailored properties for specific applications in asymmetric synthesis and materials science. researchgate.net

| Research Area | Application of 2,3-Dihydroxybutanedioic Acid / Derivatives | Significance |

|---|---|---|

| Coordination Chemistry | Formation of complexes with metal ions (e.g., Fe, Cu, Zn, Lanthanides). researchgate.netmdpi.comnih.gov | Development of catalysts and understanding of metal-ligand interactions. |

| Materials Science | Use of zinc tartrate as a PVC stabilizer. google.com | Improved material properties and processing. |

| Energy Storage | Sodium tartrate as an electrolyte additive in zinc-ion batteries. researchgate.net | Enhanced battery performance, stability, and longevity. |

| Asymmetric Synthesis | Use as a chiral resolving agent and in the chiral pool. randi-group.comresearchgate.net | Facilitates the production of enantiomerically pure compounds. |

| Catalysis | Derivatives like diethyl tartrate are used as chiral ligands in catalytic reactions. | Enables stereoselective synthesis of complex molecules. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

22570-08-7 |

|---|---|

Molecular Formula |

C4H6O6Zn |

Molecular Weight |

215.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;zinc |

InChI |

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |

InChI Key |

XJYXFGBRNDJLPC-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Zn] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Zn] |

Synonyms |

ZnC4H4O6.2H2O, Butanedioic acid-2.3-dihydroxy zinc salt dihyd |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2,3 Dihydroxybutanedioic Acid

Biosynthetic Mechanisms in Biological Systems

In higher plants, the synthesis of tartaric acid primarily originates from the catabolism of L-ascorbic acid (Ascorbate or Vitamin C). frontiersin.orgnih.govnih.govnih.gov Several pathways have been proposed, distinguished by the precursor and the cleavage site of the carbon chain. frontiersin.orgnih.gov The main pathway in grapes is the Asc C4/C5 pathway, where ascorbate (B8700270) is converted through a series of intermediates to tartaric acid. frontiersin.orgnih.gov Other proposed routes include the Asc C2/C3 pathway, which yields oxalic acid and L-threonic acid, the latter being a precursor to tartaric acid in some plants like the Geraniaceae family. frontiersin.orgnih.govresearchgate.net

L-ascorbic acid is well-established as the fundamental precursor for the biosynthesis of tartaric acid in certain plants. nih.govnih.gov This metabolic role represents an unusual fate for ascorbate, which is more commonly known for its functions in redox control and as an antioxidant. nih.govnih.gov In grape berries, for instance, studies using radioisotope tracers have demonstrated that L-ascorbic acid is catabolized to tartaric acid. pnas.org The biosynthesis is particularly active during the developmental period from post-anthesis until the onset of ripening. pnas.org This diversion of ascorbate into a biosynthetic pathway highlights a significant aspect of plant metabolism, where a vital functional compound also serves as a starting point for the creation of other organic acids. nih.gov The accumulation of tartaric acid in species like grapes is substantial, suggesting that modulating this biosynthetic pathway could potentially influence the levels of vitamin C in the fruit. nih.gov

The conversion of L-ascorbate to tartaric acid involves a multi-step enzymatic pathway. While not all enzymes have been fully characterized, significant progress has been made in identifying and understanding the function of key players in this metabolic sequence, particularly in the grapevine, Vitis vinifera. nih.govnih.gov

A critical step in the L-tartaric acid biosynthetic pathway is the reduction of 2-keto-L-gulonic acid, a breakdown product of ascorbate, to L-idonic acid. nih.govnih.gov An aldo-keto reductase from Vitis vinifera, designated Vv2KGR, has been identified as the enzyme responsible for this conversion. nih.govnih.gov This was the first report of a D-isomer–specific 2-hydroxyacid dehydrogenase that reduces 2-keto-L-gulonic acid to L-idonic acid in plants. nih.gov Enzymatic analyses have shown that Vv2KGR efficiently catalyzes this reaction, preferring NADPH as a coenzyme. nih.govnih.gov While it shows broad substrate specificity, docking studies indicate that 2-keto-L-gulonic acid has the lowest predicted free-energy binding, supporting its primary role in tartaric acid biosynthesis. nih.gov

Table 1: Enzymatic Properties of Vv2KGR

| Property | Finding | Source |

|---|---|---|

| Enzyme Class | Aldo-keto reductase / D-isomer–specific 2-hydroxyacid dehydrogenase | nih.govnih.gov |

| Reaction | Reduction of 2-keto-L-gulonic acid to L-idonic acid | nih.govnih.gov |

| Preferred Coenzyme | NADPH | nih.govnih.gov |

| Primary Substrate | 2-keto-L-gulonic acid | nih.gov |

| Other Substrates | Glyoxylate, pyruvate, and hydroxypyruvate | nih.govnih.gov |

Following the formation of L-idonic acid, the next step is its oxidation to 5-keto-D-gluconic acid. frontiersin.orgpnas.org This reaction is catalyzed by L-idonate dehydrogenase (L-IdnDH) and is considered a rate-limiting step in the pathway. nih.govnih.govpnas.org L-IdnDH was the first enzyme in the tartaric acid biosynthetic pathway to be identified and characterized. nih.gov In Vitis vinifera, three isoforms of L-IDH exist, but only one, VvLIDH3, has been definitively shown to oxidize L-idonate. frontiersin.orgnih.gov Homology analysis reveals that this enzyme is part of a family of zinc-dependent dehydrogenase proteins. pnas.org The expression of the VvIdnDH gene and the corresponding protein levels in grape berries increase in the early stages of development and then decline, mirroring the pattern of tartaric acid accumulation. nih.govslideplayer.com Subcellular localization studies have shown the enzyme is found predominantly in the cytoplasm. nih.govnih.gov

Table 2: Characteristics of L-Idonate Dehydrogenase (L-IdnDH)

| Characteristic | Description | Source |

|---|---|---|

| Enzyme Family | Zinc-dependent dehydrogenase | pnas.org |

| Reaction Catalyzed | Oxidation of L-idonate to 5-keto-D-gluconic acid | frontiersin.orgnih.govpnas.org |

| Significance | Considered the rate-limiting step in tartaric acid biosynthesis | nih.govnih.gov |

| Gene in V. vinifera | VvLIDH3 (VIT_16s0100g00290) | frontiersin.orgnih.gov |

| Subcellular Location | Primarily cytoplasm | nih.govnih.gov |

Later steps in the tartaric acid biosynthesis pathway are less defined, but research suggests the involvement of enzymes such as transketolase and a dehydrogenase. nih.gov After the formation of 5-keto-D-gluconic acid, this six-carbon intermediate is cleaved to yield a four-carbon intermediate, possibly tartaric acid semialdehyde, which is then oxidized to produce tartaric acid. frontiersin.orgnih.gov The involvement of transketolase and a succinic semialdehyde dehydrogenase has been proposed for these late steps. nih.gov Recent studies have explored the synthesis of tartaric semialdehyde, a precursor to L-tartaric acid, using engineered transketolase enzymes in microbial systems, further supporting its potential role in the pathway. nih.govalbany.edu

Despite significant advances, several steps in the tartaric acid biosynthetic pathway remain uncharacterized. nih.gov The initial conversion of L-ascorbic acid to 2-keto-L-gulonate is one such step where the specific enzyme or enzymes involved have not yet been identified. frontiersin.orgnih.gov Furthermore, the enzyme responsible for the cleavage of the six-carbon intermediate, 5-keto-D-gluconic acid, into a four-carbon precursor (possibly tartaric semialdehyde) and a two-carbon compound has not been definitively characterized in plants. frontiersin.orgnih.govpnas.org Identifying the genes and enzymes for these missing steps is an ongoing challenge for plant scientists. pnas.org

Distinct Biosynthesis Pathways in Plants

Plants have evolved several routes for the synthesis of 2,3-Dihydroxybutanedioic acid, with the specific pathway often varying between species. nih.gov These pathways are characterized by the specific cleavage of a six-carbon precursor derived from ascorbic acid. nih.gov In grapevines, for instance, it is understood that multiple pathways for tartaric acid synthesis can be active. nih.gov

This pathway is considered the principal route for 2,3-Dihydroxybutanedioic acid synthesis in grapes. frontiersin.orgnih.gov The process begins with L-ascorbic acid, which undergoes a series of conversions. nih.gov A critical step in this pathway is the cleavage of a six-carbon intermediate, 5-keto-D-gluconic acid, between its fourth and fifth carbon atoms. nih.gov This cleavage results in the formation of a four-carbon precursor, L-threo-tetruronate, which is subsequently oxidized to yield L-(+)-tartaric acid. nih.gov The other product of this cleavage is a two-carbon compound, thought to be glycoaldehyde. nih.gov

The key steps in this pathway are:

Conversion of L-ascorbic acid to 2-keto-L-gulonic acid. nih.gov

Reduction of 2-keto-L-gulonic acid to L-idonic acid. nih.gov

Oxidation of L-idonic acid to 5-keto-D-gluconic acid. nih.gov

Cleavage of 5-keto-D-gluconic acid to produce L-threo-tetruronate and a two-carbon fragment. nih.gov

Oxidation of L-threo-tetruronate to form L-(+)-tartaric acid. nih.gov

An enzyme with 2-keto-L-gulonate reductase activity, which is involved in the reduction of 2-keto-L-gulonic acid to L-idonic acid, has been identified in Vitis vinifera. nih.gov

In this alternative pathway, the cleavage of the six-carbon intermediate derived from L-ascorbic acid occurs between the second and third carbon atoms. nih.gov This reaction yields oxalic acid from the C1-C2 fragment and L-threonate from the remaining four-carbon fragment (C3-C6). nih.gov L-threonate is then further oxidized to form 2,3-Dihydroxybutanedioic acid. nih.govfrontiersin.org This pathway has been noted to occur in the leaves of plants from the Geraniaceae family. nih.gov

This pathway is essentially a more detailed look at a critical part of the Ascorbate C4/C5 cleavage pathway. 5-Keto-D-gluconate is a key intermediate derived from the oxidation of L-idonic acid. nih.gov The subsequent cleavage of 5-Keto-D-gluconate between the C4 and C5 positions is a pivotal step that commits the carbon skeleton to the formation of 2,3-Dihydroxybutanedioic acid. nih.gov This cleavage is catalyzed by an as-yet-unidentified enzyme and produces a four-carbon intermediate, possibly tartaric acid semialdehyde, which is then oxidized to tartaric acid. frontiersin.org

| Pathway | Precursor | Cleavage Site | Key Products |

| Ascorbate C4/C5 Cleavage | L-Ascorbic Acid | C4/C5 of 5-keto-D-gluconic acid | 2,3-Dihydroxybutanedioic acid, Glycoaldehyde |

| Ascorbate C2/C3 Cleavage | L-Ascorbic Acid | C2/C3 of a six-carbon intermediate | 2,3-Dihydroxybutanedioic acid, Oxalic Acid |

| 5-Keto-D-gluconate C4/C5 Cleavage | 5-Keto-D-gluconate | C4/C5 | Tartaric acid semialdehyde (proposed) |

Regulation of 2,3-Dihydroxybutanedioic Acid Biosynthesis

The accumulation of 2,3-Dihydroxybutanedioic acid is a tightly regulated process, influenced by both genetic and environmental factors. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the broader genetic architecture of the plant.

Transcriptional Regulation of Precursor Synthesis

The synthesis of 2,3-Dihydroxybutanedioic acid is intrinsically linked to the availability of its precursor, L-ascorbic acid. Therefore, the transcriptional regulation of the L-ascorbic acid biosynthetic pathway plays a crucial role in determining the potential for tartaric acid accumulation. mdpi.com The expression of genes encoding enzymes in the L-galactose pathway, the main route for ascorbic acid synthesis in plants, is subject to complex control. frontiersin.org

Several transcription factors have been identified that regulate ascorbic acid biosynthesis. For instance, the AMR1 (ASCORBIC ACID MANNOSE PATHWAY REGULATOR 1) protein acts as a negative regulator of the L-galactose pathway genes in Arabidopsis. nih.gov Conversely, the ethylene (B1197577) response factor ERF98 positively regulates the expression of VTC1, a key gene in the pathway, in response to salt stress. nih.gov Light is another critical factor, generally stimulating the expression of ascorbic acid biosynthetic genes. researchgate.net

In grapes, the expression of genes involved in both ascorbic acid and tartaric acid biosynthesis is developmentally regulated. frontiersin.org For example, the transcript levels of several ascorbate oxidase genes are downregulated during berry development in a pattern that mirrors the accumulation of tartaric acid. frontiersin.org Transcript and metabolite profiling in grape berries have been used to identify candidate genes whose expression patterns correlate with the timing of tartaric acid biosynthesis. nih.gov

| Regulatory Factor | Mode of Action | Target Pathway/Gene | Effect on Precursor (Ascorbic Acid) Synthesis |

| AMR1 | Negative Transcriptional Regulator | L-galactose pathway genes | Decreases |

| ERF98 | Positive Transcriptional Regulator | VTC1 | Increases |

| Light | Environmental Cue | L-galactose pathway genes | Increases |

Genetic Insights into Accumulation via Quantitative Trait Loci (QTL) Analysis

Quantitative Trait Loci (QTL) mapping is a powerful tool for dissecting the genetic basis of complex traits like organic acid accumulation. Studies in grapevine have identified several QTLs associated with the concentration of 2,3-Dihydroxybutanedioic acid and other acidity-related parameters. chemicalbook.com

Research has revealed that the genetic control of tartaric acid levels is complex and may not be attributable to a single genetic marker. chemicalbook.com QTLs for the ratio of potassium to tartaric acid have been located on chromosomes 10, 11, and 13 in a grapevine population. nih.gov Another study identified QTLs related to acids on chromosomes 6, 13, and 18, though the QTLs for tartaric acid specifically showed some instability across different years. nih.govsigmaaldrich.com A major QTL on chromosome 18, primarily associated with berry texture, was also found to be linked to the content of tartaric acid. oeno-one.eu These findings underscore the intricate genetic architecture controlling the accumulation of this important organic acid. nih.govnih.gov The identification of these QTLs provides a foundation for future breeding efforts aimed at modulating the acidity of grapes. nih.gov

| Chromosome | Associated Trait | Reference |

| 10, 11, 13 | Ratio of potassium to tartaric acid | nih.gov |

| 6, 13, 18 | Acid-related traits (including tartaric acid) | nih.govsigmaaldrich.com |

| 18 | Berry texture and tartaric acid content | oeno-one.eu |

Influence of Environmental Factors on Biosynthetic Levels

The accumulation of 2,3-Dihydroxybutanedioic acid in cultivated crops is generally not highly responsive to environmental stresses or management practices. nih.govfrontiersin.org However, some environmental factors can have an influence.

Temperature and Light: High temperatures have been shown to reduce the concentration of organic acids in grapes. mdpi.com While malic acid is significantly affected by temperature and light, the concentration of 2,3-Dihydroxybutanedioic acid appears to be less affected by temperature in ripe grape berries. mdpi.com Increased temperatures and other climatic effects have been linked to a decrease in titratable acidity and an increase in the pH of grape juice over time. nih.govfrontiersin.org

Proline Application: In citrus fruits, treatment with proline, a stress-induced amino acid, led to decreased levels of 2,3-Dihydroxybutanedioic acid. frontiersin.org This suggests that proline may reduce the need for other protective mechanisms like the biosynthesis of 2,3-Dihydroxybutanedioic acid. frontiersin.org

Metabolic Roles and Biological Significance in Plants

While the precise physiological and biochemical functions of 2,3-Dihydroxybutanedioic acid are not fully established, several metabolic roles have been proposed based on its chemical properties and co-occurrence with other metabolites. nih.govbohrium.com

The apoplast, the space outside the plasma membrane, contains various organic acids, including 2,3-Dihydroxybutanedioic acid. frontiersin.org The redox state of the apoplast is crucial for various cellular processes and is influenced by the balance of antioxidants like ascorbic acid. nih.gov

2,3-Dihydroxybutanedioic acid, along with other organic acids, is believed to play a role in maintaining the redox environment of the apoplast. chemicalbook.com

The accumulation of 2,3-Dihydroxybutanedioic acid can occur when the ascorbate pool is highly oxidized, suggesting a role in buffering the apoplastic redox state. chemicalbook.com

During ripening, grape skins experience an oxidative burst with an increase in reactive oxygen species (ROS). chemicalbook.com 2,3-Dihydroxybutanedioic acid, through its interactions with other antioxidants, may help to modulate these oxidative effects. chemicalbook.com

Fruit softening is a complex process involving changes in cell wall structure and metabolism. nih.govnih.gov While the direct role of 2,3-Dihydroxybutanedioic acid in this process is not fully elucidated, its presence in the apoplast and its connection to redox state suggest a potential indirect involvement.

The disassembly of the primary cell walls and the middle lamella are key factors in fruit softening. frontiersin.org

Changes in the apoplastic environment, including the redox state influenced by organic acids, can impact the activity of cell wall-modifying enzymes. frontiersin.org

Expansins, proteins that loosen the cell wall, are recognized as key factors in acid-induced cell wall relaxation. nih.gov The acidic nature of 2,3-Dihydroxybutanedioic acid could contribute to the acidic environment that promotes expansin activity.

Several other potential functions for 2,3-Dihydroxybutanedioic acid in plant metabolism have been proposed, though they remain largely speculative. frontiersin.orgnih.gov

Osmolyte: It has been suggested that 2,3-Dihydroxybutanedioic acid may act as an osmolyte, helping to maintain cellular osmotic balance, particularly during periods of high ascorbate synthesis. chemicalbook.com

Storage of Excess Ascorbate: The strong positive correlation between the accumulation of total ascorbate and 2,3-Dihydroxybutanedioic acid in young grape berries suggests that its biosynthesis could be a mechanism to store excess ascorbate or its oxidized form, dehydroascorbate. nih.govchemicalbook.com

Specialized Primary Metabolite: 2,3-Dihydroxybutanedioic acid has been proposed to be a 'specialized primary metabolite', originating from primary carbohydrate metabolism but lacking the typical energy conservation or regulatory functions of primary metabolites. nih.govfrontiersin.org

Catabolism of 2,3-Dihydroxybutanedioic Acid

The breakdown, or catabolism, of endogenous 2,3-Dihydroxybutanedioic acid in plants like the grape berry occurs at a very slow rate. nih.govfrontiersin.org

It is widely accepted that the acid forms a stable salt with potassium, potassium bitartrate (B1229483), which is then sequestered in the vacuole. nih.govfrontiersin.org This sequestration effectively removes it from the reach of potential catabolizing enzymes. nih.govfrontiersin.org

However, studies using exogenously applied radiolabeled 2,3-Dihydroxybutanedioic acid have shown that it can be degraded to CO2 in excised grape berries, indicating that the enzymatic machinery for its catabolism does exist in these plants. nih.govfrontiersin.org

Microorganisms, such as certain bacteria and fungi, are also capable of degrading 2,3-Dihydroxybutanedioic acid. mdpi.com

Chemical Synthesis and Derivatization Strategies for 2,3 Dihydroxybutanedioic Acid

Enantioselective Synthesis Methodologies

Enantioselective synthesis is crucial for producing specific stereoisomers of tartaric acid, which have distinct applications. Both biocatalytic and traditional chemical methods have been developed to achieve high enantiomeric purity.

Biocatalytic methods are recognized for their high efficiency, environmental friendliness, and exceptional stereoselectivity in the production of enantiomerically pure L(+)- and D(–)-tartaric acids. chemicalbook.comresearchgate.net These methods often prove to be simpler and more economical than chemical synthesis. chemicalbook.com

A key biocatalytic approach involves the use of microbial epoxide hydrolases, specifically cis-epoxysuccinate hydrolases (CESHs). wikipedia.org These enzymes catalyze the asymmetric hydrolysis of cis-epoxysuccinate to yield either L(+)- or D(–)-tartaric acid with very high enantiomeric excess, often approaching 100%. chemicalbook.comgoogle.com The substrate for CESHs, cis-epoxysuccinate, is a small, mirror-symmetric, and highly hydrophilic molecule. chemicalbook.com

The industrial application of CESHs for the production of L(+)-tartaric acid was one of the earliest uses of an epoxide hydrolase, with bacteria exhibiting CESH activity being discovered and utilized since the 1970s. chemicalbook.com A variety of microorganisms have been identified that produce CESH, enabling the synthesis of both tartaric acid enantiomers. chemicalbook.com

To enhance the practical application of these enzymes, research has focused on improving their stability and reusability. One such method is the immobilization of recombinant CESH on solid supports, which has been shown to improve both thermostability and pH stability, allowing for continuous production processes. google.com Another strategy to overcome the low cell permeability of whole-cell catalysts is the use of surface display systems, which can significantly increase the whole-cell enzymatic activity. researchgate.net

Table 1: Comparison of CESH-based Biocatalytic Systems

| Biocatalyst System | Key Feature | Advantage |

|---|---|---|

| Whole-cell catalysts | Use of intact microbial cells | Simplicity and cost-effectiveness |

| Immobilized recombinant CESH | Enzyme attached to a solid support | Improved thermostability and reusability |

| Surface display systems | CESH displayed on the cell surface | Overcomes cell permeability limitations |

The stereospecificity of CESHs in producing either L(+)- or D(–)-tartaric acid has been a subject of extensive research. wikipedia.orgacs.org Structural and mechanistic studies have revealed the basis for their high enantioselectivity. wikipedia.org

For CESHs that produce L(+)-tartaric acid (CESH[L]), crystallographic studies have identified a catalytic triad (B1167595) composed of aspartate (Asp), histidine (His), and glutamate (Glu) residues within the active site. wikipedia.orgacs.org Specifically, in RhCESH[L], the proposed catalytic triad consists of D18, H190, and E212, while in KlCESH[L], it is D48, H221, and E243. wikipedia.org

The catalytic mechanism involves the activation of a water molecule by the histidine residue of the triad. This activated water molecule then acts as a nucleophile, attacking one of the epoxide carbons. wikipedia.org An essential arginine residue facilitates the opening of the epoxide ring by donating a proton to the oxirane oxygen. wikipedia.orgacs.org The specific binding mode of the mirror-symmetric substrate within the enzyme's active site determines which enantiomer is produced. wikipedia.org

Similarly, the crystal structure of a CESH that produces D(-)-tartaric acid (CESH[D]) has been elucidated, revealing a zinc ion and key residues that contribute to its stereoselective mechanism. nih.govresearchgate.net These detailed structural insights provide a foundation for the rational engineering of these industrial biocatalysts to improve their performance. wikipedia.orgacs.org

Table 2: Key Components of the CESH Catalytic Mechanism

| Component | Function |

|---|---|

| Catalytic Triad (Asp-His-Glu) | Activates a water molecule for nucleophilic attack |

| Arginine Residue | Facilitates epoxide ring-opening via proton donation |

| Substrate Binding Site | Determines the stereospecificity of the reaction |

| Zinc Ion (in some CESH[D]) | Contributes to the stereoselective mechanism |

Chemical methods for the synthesis of tartaric acid, particularly racemic tartaric acid, often start from maleic acid or its anhydride (B1165640). researchgate.netacs.org While these routes are well-established, they can be limited by lower yields and higher production costs compared to biocatalytic methods. chemicalbook.com

A common chemical route to racemic tartaric acid involves the epoxidation of maleic acid, followed by hydrolysis. researchgate.netresearchgate.net This process typically uses hydrogen peroxide as the oxidizing agent in the presence of a catalyst, such as potassium tungstate or sodium tungstate. researchgate.netresearchgate.net

The reaction proceeds by the oxidation of the double bond in maleic acid to form an epoxide intermediate, cis-epoxysuccinic acid. researchgate.netresearchgate.net The efficiency of this step is influenced by several factors, including the molar ratio of reactants, catalyst concentration, and reaction temperature. researchgate.net Studies have shown that an excess of maleic acid relative to hydrogen peroxide can increase the yield of tartaric acid based on the peroxide consumed. researchgate.net

Different oxidizing agents have been explored for the conversion of maleic acid to tartaric acid, but many have proven to be less effective than the hydrogen peroxide/tungstate system. For instance, oxidation with nitric acid tends to yield oxalic acid as the main product, while the use of hypochlorous acid or alkaline permanganate results in low yields of tartaric acid. acs.org

Table 3: Investigated Oxidizing Agents for Maleic Acid Conversion

| Oxidizing Agent | Catalyst | Primary Product(s) |

|---|---|---|

| Hydrogen Peroxide | Tungstic acid/Tungstate salts | Tartaric acid |

| Nitric Acid | - | Oxalic acid |

| Hypochlorous Acid | - | Low yield of tartaric acid |

| Alkaline Permanganate | - | Mixture of oxalic and tartaric acids |

The cis-epoxysuccinic acid formed during the oxidation of maleic acid is subsequently hydrolyzed to produce DL-tartaric acid. researchgate.netresearchgate.net The oxirane ring of epoxysuccinic acid is notably stable, making its hydrolysis a critical step that can require specific conditions to proceed efficiently. google.com

Hydrolysis can be achieved by boiling an aqueous solution of the epoxide, though this can be a slow process. google.comgoogle.com To accelerate the reaction, various catalysts can be employed. Catalysts such as activated charcoal, aluminum oxide, or ferric oxide have been shown to be effective in promoting the hydrolysis of epoxysuccinic acid, leading to high conversion and selectivity for DL-tartaric acid. google.com

The hydrolysis can be performed under acidic, basic, or neutral conditions. While strongly acidic or basic media can facilitate the reaction, they may also lead to the formation of impurities. google.com Performing the hydrolysis under superatmospheric pressure and elevated temperatures at a pH range of about 6 to 11 has been explored as a method to reduce reaction time and minimize the formation of byproducts. google.com

Chemical Synthesis Routes

Bromine-Mediated Electrochemical Conversion

A promising strategy for the synthesis of 2,3-dihydroxybutanedioic acid (tartaric acid) involves a bromine-mediated electrochemical conversion from maleic acid, which can be derived from biomass. researchgate.net This method circumvents the product overoxidation that often plagues direct electrochemical oxidation. researchgate.net

The process utilizes an electrocatalyst, such as hierarchical Mo2C nanostructures, for the bromine evolution reaction (BER). researchgate.net At the anode, bromide ions are oxidized to generate bromine. The bromine then undergoes disproportionation to form hypobromous acid (HOBr), which acts as the mediating oxidant. This mediator transforms maleic acid into epoxysuccinic acid (ESA) with high selectivity. The final step involves the hydrolysis of ESA in an acidic solution to yield tartaric acid. researchgate.net

This indirect oxidation pathway is advantageous as it is both energy-efficient and atom-economic. researchgate.net The bromine mediator is continuously regenerated in a catalytic cycle, minimizing waste. researchgate.net Research has demonstrated that this approach can achieve a high production rate for ESA and a subsequent high conversion efficiency to tartaric acid upon hydrolysis. researchgate.net

Table 1: Key Aspects of Bromine-Mediated Electrochemical Conversion

| Parameter | Description | Source |

| Starting Material | Maleic acid (a biomass derivative) | researchgate.net |

| Mediator | Bromine (generated from bromide) | researchgate.net |

| Key Intermediate | Epoxysuccinic acid (ESA) | researchgate.net |

| Final Product | 2,3-Dihydroxybutanedioic acid (Tartaric acid) | researchgate.net |

| Catalyst Example | Hierarchical Mo2C nanostructures | researchgate.net |

| Key Advantage | Avoids product overoxidation and allows for a continuous, atom-economic cycle. | researchgate.net |

Targeted Derivatization for Enhanced Functionality

The esterification of 2,3-dihydroxybutanedioic acid is a common strategy to modify its physical and chemical properties. A series of its esters, often referred to as tartaric esters, have been synthesized by reacting the acid with various alcohols. asianpubs.orgasianpubs.org The synthesis is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH). asianpubs.org

Two primary methods are employed:

Direct Reflux: For shorter-chain alcohols like methanol (B129727), ethanol, and propanol, the reaction involves refluxing the acid, the alcohol, and the catalyst. asianpubs.org

Azeotropic Distillation: For longer-chain alcohols (e.g., n-butanol, amyl alcohol, octyl alcohol), a solvent like cyclohexane is added to form an azeotrope with the water produced during the reaction. This water is removed using a separator, driving the reaction to completion. asianpubs.org

The yields for these esterification reactions typically range from 60% to over 77%. asianpubs.org These ester derivatives have found applications as bifunctional additives in methanol-gasoline blends, acting as both phase stabilizers and vapor pressure depressors. asianpubs.orgasianpubs.org

Table 2: Synthesis of 2,3-Dihydroxybutanedioic Acid Esters

| Ester Derivative | Alcohol Used | Synthesis Method | Yield (%) | Source |

| Methyl tartrate | Methanol | Direct Reflux with TsOH | Not Specified | asianpubs.org |

| Ethyl tartrate | Ethanol | Direct Reflux with TsOH | Not Specified | asianpubs.org |

| Propyl tartrate | Propanol | Direct Reflux with TsOH | Not Specified | asianpubs.org |

| n-Butyl tartrate | n-Butanol | Azeotropic Distillation | 60.2 - 77.6 | asianpubs.org |

| Amyl tartrate | Amyl alcohol | Azeotropic Distillation | 60.2 - 77.6 | asianpubs.org |

| Hexyl tartrate | Hexyl alcohol | Azeotropic Distillation | 60.2 - 77.6 | asianpubs.org |

| Octyl tartrate | Octyl alcohol | Azeotropic Distillation | 60.2 - 77.6 | asianpubs.org |

| Decyl tartrate | Decyl alcohol | Azeotropic Distillation | 60.2 - 77.6 | asianpubs.org |

2,3-Dihydroxybutanedioic acid and its anhydride derivatives can react with primary amines to form amic acids. These intermediates can then be cyclized to generate cyclic imides. beilstein-journals.org A common method for this transformation involves a two-step process: the formation of the amic acid followed by dehydration using reagents like acetic anhydride and sodium acetate. beilstein-journals.org

More efficient, one-pot procedures have been developed. One such method uses a combination of ammonium (B1175870) persulfate (APS) and dimethyl sulfoxide (DMSO) as a dehydrating reagent system. beilstein-journals.org This protocol allows for the synthesis of various cyclic imides in high yields from primary amines and cyclic anhydrides without the need for extensive purification. beilstein-journals.org Another approach utilizes niobic acid (Nb2O5) as a water-tolerant Lewis acid catalyst for the direct dehydrative condensation of anhydrides and amines. researchgate.net

As an inherently chiral molecule, 2,3-dihydroxybutanedioic acid is a valuable source of chiral synthons—building blocks used in asymmetric synthesis to introduce specific stereochemistry into a target molecule. mdpi.com Its derivatives are employed to construct complex, biologically active compounds where specific stereoisomers are required for efficacy. researchgate.netresearchgate.net

The predictable stereochemistry of the acid's carbon backbone allows for the synthesis of various chiral auxiliaries and intermediates. researchgate.net These synthons are instrumental in producing enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials where the three-dimensional arrangement of atoms is critical to function. researchgate.net The versatility of these building blocks has been demonstrated in the synthesis of numerous complex natural products and heterocyclic compounds. researchgate.net

Development of Sustainable Production Strategies

The increasing demand for 2,3-dihydroxybutanedioic acid in food, pharmaceutical, and chemical industries has spurred the development of sustainable production strategies. researchgate.netdatainsightsmarket.com A key focus is moving away from traditional extraction methods, such as from wine lees, towards more efficient and environmentally friendly synthetic routes. researchgate.net

The bromine-mediated electrochemical conversion of maleic acid represents a significant step in this direction. researchgate.net By using a biomass-derived feedstock and a recyclable mediator, this process offers a more sustainable alternative to conventional chemical synthesis. researchgate.net Furthermore, the growing adoption of 2,3-dihydroxybutanedioic acid in sustainable applications, such as in eco-friendly building materials and as a component in bio-based polymers, is driving further research into green production methods. datainsightsmarket.com Collaborative research and development efforts are focused on enhancing production efficiency and expanding its use in emerging green technologies. datainsightsmarket.com

Stereochemistry and Chiral Applications in Organic Synthesis and Catalysis

2,3-Dihydroxybutanedioic Acid as a Chiral Building Block

As a readily available and inexpensive chiral molecule, 2,3-dihydroxybutanedioic acid is a prominent member of the "chiral pool." ddugu.ac.inwikipedia.orgiscnagpur.ac.in This approach, known as chiral pool synthesis, utilizes existing chiral molecules from natural sources to introduce chirality into new, more complex molecules. wikipedia.orgiscnagpur.ac.in The well-defined stereochemistry of tartaric acid allows for the unambiguous introduction of two stereocenters into a target molecule, which is crucial for the synthesis of complex structures and for the determination of the absolute configuration of natural products. nih.gov

The use of 2,3-dihydroxybutanedioic acid as a chiral synthon provides a powerful strategy for the enantioselective synthesis of a wide array of complex organic molecules. nih.gov By leveraging the predefined stereocenters of tartaric acid, chemists can construct intricate molecular architectures with high stereochemical control. nih.gov This methodology is particularly significant in the synthesis of molecules with multiple stereocenters, where controlling the relative and absolute stereochemistry is a formidable challenge. ddugu.ac.innih.gov

An illustrative example is the synthesis of cytotoxic polyacetylene compounds, which exhibit potent antitumor activity. nih.gov The absolute stereochemistry of compounds like PQ-8 and panaxytriol (B31408) was determined through syntheses that employed tartaric acid as a chiral template to establish the configuration of the diol moieties. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using 2,3-Dihydroxybutanedioic Acid as a Chiral Building Block

| Target Molecule | Starting Material | Key Transformation | Reference |

| PQ-8 | (+)-Diethyl-L-tartrate | Construction of epoxide functionality | nih.gov |

| Panaxytriol | L-tartaric acid | Synthesis of bromoacetylene fragment | nih.gov |

| (–)-Methyl jasmonate | Tartaric acid-derived cyclopentenone | Diels–Alder reaction | nih.gov |

The application of 2,3-dihydroxybutanedioic acid as a chiral building block is extensive in the synthesis of bioactive molecules and natural products. nih.govthieme-connect.comnih.gov Its ability to introduce specific stereochemistry is vital, as the biological activity of a molecule is often dependent on its three-dimensional structure. ddugu.ac.in

For instance, the synthesis of (–)-Koninginin A, a natural product with significant antibiotic activity, utilized L-(+)-tartaric acid to introduce the C9 and C10 stereocenters, which was instrumental in determining the correct absolute stereochemistry of the molecule. nih.gov Similarly, derivatives of tartaric acid have been employed as precursors in the synthesis of carbocyclic natural products like (–)-methyl jasmonate, a fragrance component of jasmine oil. nih.govthieme-connect.com The synthesis of various other bioactive compounds, including antifungal agents like (–)-deacetylanisomycin and polyoxin (B77205) J, has also been achieved using tartaric acid-derived synthons. nih.gov

Chiral lactams and lactones are important structural motifs found in a multitude of biologically active compounds and are valuable intermediates in organic synthesis. researchgate.netnih.govresearchgate.net 2,3-Dihydroxybutanedioic acid serves as a versatile starting material for the stereoselective synthesis of these heterocyclic compounds.

The synthesis of bioactive lactones, such as the immunosuppressant (-)-cinatrin C1 and the antifungal agent (+)-muricatacin, has been accomplished using tartaric acid to control the stereochemistry. nih.govresearchgate.net The synthetic routes typically involve the transformation of the diol and carboxylic acid functionalities of tartaric acid into the core lactone structure.

Similarly, tartaric acid has been used as a precursor in the synthesis of chiral lactams. For example, the synthesis of (-)-deacetylanisomycin, which contains a pyrrolidine (B122466) ring (a saturated lactam), was achieved stereoselectively from a nitrile derived from tartaric acid. nih.gov The inherent chirality of tartaric acid guides the formation of the desired stereoisomer of the lactam product.

Asymmetric Catalysis with 2,3-Dihydroxybutanedioic Acid

Beyond its role as a stoichiometric chiral building block, 2,3-dihydroxybutanedioic acid and its derivatives have emerged as powerful chiral catalysts and ligands in asymmetric synthesis. scienceopen.comacs.org The development of tartaric acid-derived catalysts has provided efficient methods for producing enantiomerically enriched compounds. scienceopen.comresearchgate.net

Derivatives of 2,3-dihydroxybutanedioic acid have been successfully employed as organocatalysts and as ligands in metal-catalyzed asymmetric reactions. scienceopen.com One of the most well-known classes of tartaric acid-derived ligands are TADDOLs (tetraaryl-1,3-dioxolane-4,5-dimethanols). scienceopen.com These have been used as chiral ligands for various metal-catalyzed transformations and as chiral H-bonding organocatalysts. scienceopen.com

Furthermore, novel chiral catalysts have been developed from tartaric acid, including N-spiro quaternary ammonium (B1175870) salts for asymmetric phase-transfer catalysis and chiral guanidines. acs.orgrsc.org These catalysts have proven effective in a range of reactions, such as the asymmetric α-alkylation of glycine (B1666218) Schiff bases and the α-hydroxylation of β-dicarbonyl compounds, affording products with high enantioselectivities. acs.orgrsc.orgnih.gov

Table 2: Tartaric Acid-Derived Asymmetric Catalysts and Their Applications

| Catalyst Type | Example Application | Product | Enantiomeric Excess (ee) | Reference |

| TADDOL-derived sodium alkoxides | Asymmetric C-alkylation | (R)-alpha-methylphenylalanine | up to 93% | nih.gov |

| N-Spiro quaternary ammonium salts | Asymmetric α-alkylation of glycine Schiff bases | Chiral α-amino acids | High | rsc.org |

| Chiral guanidines | α-hydroxylation of β-ketoesters | Chiral α-hydroxy-β-ketoesters | Excellent | acs.org |

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. mdpi.com The development of catalytic and enantioselective versions of this reaction is a significant area of research. mdpi.comnih.gov Derivatives of 2,3-dihydroxybutanedioic acid have been utilized as chiral Lewis acid catalysts to promote stereoselective Diels-Alder reactions. mit.edu

For example, an acylated tartaric acid can be reacted with borane (B79455) to form a chiral oxazaborolidine-type catalyst. mit.edu This catalyst effectively promotes the Diels-Alder reaction between dienes like cyclopentadiene (B3395910) and various dienophiles, leading to the formation of the cycloadducts with a high degree of enantioselectivity. mit.edu The chiral environment created by the tartrate-derived ligand directs the approach of the dienophile to the diene, favoring the formation of one enantiomer over the other. rsc.org These Lewis acid catalysts not only accelerate the reaction but are also crucial for controlling the regio- and stereoselectivity of the cycloaddition. nih.govmdpi.com

Development of New Asymmetric Organocatalysts

The strategic design of asymmetric catalysts often relies on the use of readily available and stereochemically well-defined natural products. Tartaric acid, with its C2-symmetry, provides a robust and versatile chiral backbone for the synthesis of a diverse range of ligands. A prominent class of ligands derived from tartaric acid are the α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols, widely known as TADDOLs. wikipedia.org These diol ligands can coordinate to metal centers, such as zinc, to form chiral Lewis acid catalysts that are effective in a multitude of asymmetric reactions.

The combination of TADDOLs with zinc has been particularly fruitful in the development of catalysts for the enantioselective addition of organozinc reagents to carbonyl compounds. This reaction is a fundamental method for the formation of carbon-carbon bonds and the creation of chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgnih.gov

Detailed Research Findings

Research into TADDOL-zinc catalysts has revealed that their catalytic activity and the enantioselectivity of the reactions they mediate are highly dependent on the steric and electronic properties of the TADDOL ligand. nih.gov Modifications to the aryl groups on the TADDOL backbone can significantly influence the catalyst's performance. For instance, the use of bulky aryl groups can enhance enantioselectivity by creating a more defined and restrictive chiral pocket around the metal center. nih.gov

A key application of these catalysts is the enantioselective addition of diethylzinc (B1219324) to a variety of aldehydes. In these reactions, the TADDOL-zinc complex coordinates to the aldehyde, activating it towards nucleophilic attack by the ethyl group from diethylzinc. The chiral environment created by the TADDOL ligand directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. wikipedia.org

Studies have demonstrated that TADDOL-based catalysts can achieve high yields and excellent enantioselectivities (ee) in the ethylation of both aromatic and aliphatic aldehydes. The effectiveness of these catalysts is often further enhanced by the addition of a titanium(IV) alkoxide, which is believed to participate in the formation of a more active catalytic species.

The following interactive data table summarizes the results of the enantioselective ethylation of various aldehydes using a catalyst system derived from a TADDOL ligand and zinc.

The data illustrates the high efficiency of the TADDOL-zinc catalyst system, particularly for aromatic aldehydes where enantiomeric excesses of up to 88% were achieved. The observed reversal in the absolute configuration of the product for aliphatic aldehydes suggests a subtle change in the transition state geometry for these substrates.

Advanced Spectroscopic and Computational Investigations of 2,3 Dihydroxybutanedioic Acid

Conformational Analysis and Molecular Structure

The conformational landscape of tartaric acid is complex, with rotations possible around three carbon-carbon single bonds. The resulting structures are primarily stabilized by a delicate balance of intramolecular hydrogen bonds and other electrostatic interactions. nih.govchemistryviews.org The study of these conformations is critical as it bridges the gap between the structure of an isolated molecule and its behavior in solution and solid states. nih.gov

Single crystal X-ray diffraction (XRD) provides definitive information about the molecular arrangement in the crystalline solid state. Studies on L-tartaric acid (LTA) have consistently shown that it crystallizes in the monoclinic system with the non-centrosymmetric space group P2₁. researchgate.netproquest.comias.ac.in This crystal structure is a prerequisite for second-harmonic generation (SHG) activity, making it a material of interest for nonlinear optical (NLO) applications. researchgate.netias.ac.in

The crystal packing is characterized by an extensive network of hydrogen bonds. In the structure of racemic or (+-)-tartaric acid, which crystallizes in the space group P-1, molecules form centrosymmetric dimers through carboxylic acid interactions, which then link into infinite chains. nih.gov These chains are further organized into sheets by hydrogen bonding between the α-hydroxyl groups. nih.gov The stability of the crystal lattice is such that even after being subjected to multiple dynamic shock pulses, L-tartaric acid retains its original P2₁ space group, indicating significant structural stability. proquest.com

Table 1: Crystallographic Data for L-Tartaric Acid

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.netias.ac.in |

| Space Group | P2₁ | researchgate.netproquest.comias.ac.in |

| a | 6.74 Å | ias.ac.in |

| b | 10.95 Å | ias.ac.in |

| c | 7.16 Å | ias.ac.in |

| α | 90° | ias.ac.in |

| β | 91° | ias.ac.in |

| γ | 99° | ias.ac.in |

| Volume (V) | 528 ų | ias.ac.in |

Note: Unit cell parameters can vary slightly between different studies.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide detailed conformational information about chiral molecules in solution. wikipedia.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in intensity of Raman scattering for right and left circularly polarized incident light. wikipedia.orgwikipedia.org Both techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and are thus ideal for studying the subtle structural variations among different conformers. wikipedia.orgnih.gov

For tartaric acid and its derivatives, VCD and ROA spectra are heavily influenced by both intramolecular and intermolecular hydrogen bonding. jst.go.jpresearchgate.net The interpretation of these complex spectra relies heavily on comparison with theoretical spectra predicted by quantum chemical calculations for various possible conformers. nih.gov This synergy between experiment and theory allows for the identification of the predominant conformers present in solution. researchgate.net Studies have shown that strong solute-solvent interactions, particularly hydrogen bonding with water, significantly affect the VCD and ROA signals, making it crucial to account for these effects in computational models. researchgate.netbiorxiv.org The sensitivity of these techniques can be used to probe not only the conformation of the tartaric acid molecule itself but also its interactions and induced structural changes in larger systems, such as self-assembled amphiphiles. rsc.org

Ab-initio quantum chemical calculations are indispensable for understanding the intrinsic properties of molecules, isolated from the effects of solvents or crystal packing forces. These computational methods have been extensively applied to map the potential energy surface of tartaric acid and identify its stable conformers. csic.esresearchgate.net

The first step in computational conformational analysis is geometry optimization, where the energy of a given molecular arrangement is minimized to find a stable structure. For tartaric acid, these optimizations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.net More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2/6-311++G(d,p)), are also used to achieve higher accuracy. researchgate.net The process often begins with a broader, less computationally expensive scan of the conformational space using molecular mechanics, followed by high-level optimization of the most promising initial structures. researchgate.net The excellent agreement often found between experimental rotational constants and those predicted by these optimized geometries validates the accuracy of the theoretical structures. csic.esresearchgate.net

Through extensive computational studies, a number of stable conformers of tartaric acid have been identified. researchgate.net Recent work combining laser ablation with Fourier transform microwave spectroscopy has experimentally identified five different conformers of (R,R)-tartaric acid in the gas phase. csic.esresearchgate.net These conformers consist of both extended (trans) and bent (gauche) arrangements of the carbon backbone. researchgate.net

The most abundant conformer, Ts,s, possesses C₂ symmetry and an extended carbon chain. csic.esresearchgate.net Four other conformers, G⁺a,s, Ta,s(II), G⁻a,a, and G⁻s,s, were also observed with varying populations. researchgate.net The relative energies and populations of these conformers are determined by the intricate network of intramolecular hydrogen bonds that stabilize each specific geometry. csic.es Theoretical calculations have been crucial in assigning the experimentally observed spectra to specific structures and in predicting their relative stabilities. csic.esresearchgate.net

Table 2: Experimentally Observed Conformers of (R,R)-Tartaric Acid and Their Relative Abundance

| Conformer | Relative Abundance | Symmetry | Source |

| Ts,s | ~49% | C₂ | researchgate.net |

| G⁺a,s | ~38% | C₁ | researchgate.net |

| Ta,s(II) | ~7% | C₁ | researchgate.net |

| G⁻a,a | ~5% | C₂ | researchgate.net |

| G⁻s,s | ~1% | C₂ | researchgate.net |

The stability and geometry of the various conformers of tartaric acid are dictated by intramolecular hydrogen bonds. chemistryviews.orgnih.gov These interactions primarily occur between the hydroxyl group protons (donors) and the carbonyl or other hydroxyl oxygens (acceptors). nih.govnih.gov The formation of these bonds creates stabilizing five-, six-, or seven-membered cyclic ring-like structures. nih.govnih.gov

In the most stable trans conformer (Ts,s), the structure is stabilized by two O-H···O=C hydrogen bonds between the hydroxyl group on each chiral carbon and the adjacent carbonyl oxygen. nih.gov The various gauche conformers are stabilized by more complex, cooperative hydrogen-bonding networks. For example, the G⁺a,s conformer features a cooperative OH···OH···OH···O=C network that extends along the carbon backbone, closing a seven-membered ring. nih.gov Other conformers are stabilized by networks forming two six-membered rings. nih.gov These hydrogen-bonding patterns are the primary factor controlling the conformational landscape, and their analysis provides a detailed picture of the forces that define the molecule's shape. nih.govchemistryviews.org

Ab-initio Quantum Chemical Studies of Conformers

Spectroscopic Characterization of Complexes

The characterization of zinc-2,3-dihydroxybutanedioic acid complexes is achieved through a suite of spectroscopic methods. Each technique provides a unique piece of the structural and electronic puzzle, and when combined, they offer a comprehensive picture of the coordination environment around the zinc ion and the conformational properties of the tartrate ligand.

Infrared (IR) Spectroscopy for Coordination Mode Determination

Infrared (IR) spectroscopy is a fundamental tool for determining the coordination modes of ligands in metal complexes. By analyzing the vibrational frequencies of functional groups in the 2,3-dihydroxybutanedioic acid ligand upon coordination to zinc, valuable information about the binding sites can be obtained.

The IR spectrum of a hydrated zinc(II) tartrate complex reveals key shifts in the absorption bands of the carboxylate and hydroxyl groups, indicating their involvement in coordination to the zinc center. A new dinuclear hydrated zinc(II) tartrate complex, with the formula [Zn₄(C₄H₄O₆)₄(H₂O)₈]·(H₂O)₁₂, has been synthesized and characterized using various techniques, including IR spectroscopy. In this complex, each zinc atom is six-coordinated by four oxygen atoms from two tartrate dianions and two oxygen atoms from water molecules. The tartrate dianions bridge the two Zn(II) ions using one hydroxy oxygen and one carboxy oxygen atom as donor atoms.

Key vibrational bands in the FTIR spectrum of zinc tartrate crystals confirm the presence of specific functional groups and their interaction with the metal ion. A broad peak observed around 3401.2 cm⁻¹ is attributed to the O-H stretching mode, indicating the presence of water of crystallization. The C-H stretching mode of vibrations is identified by a weak band at approximately 2981.9 cm⁻¹. A strong and sharp absorption peak around 1578.5 cm⁻¹ is due to the C=O stretching mode of the carboxylate group. The involvement of the carboxylate group in coordination is further supported by the asymmetric and symmetric stretching vibrations. The C-O stretching vibrations are observed as sharp peaks around 1416.4 cm⁻¹ and 1366.1 cm⁻¹. The bending modes of the -OH group are confirmed by peaks at 1086.5 and 1047.4 cm⁻¹. The presence of metal-oxygen (M-O) bonds is indicated by absorptions in the lower frequency region, typically below 800 cm⁻¹. nih.gov

The table below summarizes the characteristic IR absorption bands for a zinc tartrate complex.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | ~3401 |

| Carbonyl (C=O) | Stretching | ~1579 |

| Carbon-Oxygen (C-O) | Stretching | ~1416, ~1366 |

| Metal-Oxygen (Zn-O) | Stretching | < 800 |

This table presents representative data and the exact positions of the peaks can vary slightly depending on the specific crystalline form and hydration state of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the complex. While zinc(II) itself is a d¹⁰ ion and does not exhibit d-d electronic transitions, the coordination of the tartrate ligand can lead to ligand-to-metal charge transfer (LMCT) bands.

The UV-Vis spectrum of a zinc(II)-tartrate complex shows absorption in the UV region. A study on a dinuclear hydrated zinc(II) tartrate complex reported that it absorbs UV light in the range of 200–236 nm, with a direct band gap energy of 5.54 eV. This absorption is slightly higher in energy compared to the potassium sodium tartrate precursor. The electronic transitions in this region are likely attributable to π → π* and n → π* transitions within the tartrate ligand, which may be perturbed upon coordination to the zinc ion. The interaction of a new azo reagent with Zn(II) resulted in a color change and a new absorption peak at 500 nm, indicating the formation of a complex and the occurrence of charge transfer transitions. dalalinstitute.com

The electronic spectrum of a Zn(II) complex with a different ligand exhibited a high-intensity band at 365 nm, which was assigned to a ligand-metal charge transfer, suggesting a tetrahedral environment around the Zn(II) ion. This provides a comparative basis for understanding potential charge transfer bands in zinc tartrate.

The table below outlines the typical electronic absorption regions for zinc tartrate complexes.

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) |

| Ligand (π → π*) | 200 - 240 | High |

| Ligand-to-Metal Charge Transfer (LMCT) | 240 - 400 | Moderate to High |

The exact wavelengths and molar absorptivities are dependent on the specific coordination environment and solvent conditions.

Luminescence Spectroscopy for Coordination Sphere Analysis and Antenna Effect

Luminescence spectroscopy is a sensitive technique for probing the coordination environment of metal ions and can reveal information about energy transfer processes, such as the "antenna effect." While zinc(II) itself is not luminescent, the tartrate ligand or other coordinated chromophores can be.

Studies on lanthanide-based tartrate metal-organic frameworks (MOFs) have shown that the tartrate ligand can exhibit its own fluorescence, typically observed as a wideband emission. nih.gov The intensity and position of this emission can be influenced by the coordination to the metal ion. In zinc complexes with other organic ligands, blue fluorescence has been observed, with the photophysical properties being influenced by the substituents on the ligand.

The "antenna effect" describes a process where a ligand (the antenna) absorbs light and then transfers the excitation energy to the metal center, which then emits light. While this is more common in complexes with luminescent metal ions like lanthanides, the principles can be applied to understand energy transfer processes in zinc complexes where the ligand is the primary chromophore. The rigidity of the ligand scaffold in a coordination polymer can reduce non-radiative decay pathways, enhancing luminescence. nih.gov

The table below summarizes potential luminescence properties of zinc tartrate complexes.

| Property | Observation | Interpretation |

| Ligand-based fluorescence | Wideband emission | n → π* or π → π* transitions in the tartrate ligand. |

| Quenching/Enhancement | Changes in emission intensity upon coordination | Indicates interaction between the zinc ion and the ligand's excited state. |

| Antenna Effect | Sensitized emission from a coordinated chromophore | Energy transfer from the tartrate ligand to another species. |

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, such as the enantiomers of tartaric acid and their complexes. Since 2,3-dihydroxybutanedioic acid exists as chiral L- and D-isomers, its coordination to a metal ion can result in chiral complexes that are active in CD spectroscopy.

The absolute structure of a 3D metal-organic framework of anhydrous zinc(II) tartrate with the space group I222 has been determined for both [Zn(L-TAR)] and [Zn(D-TAR)] using electron diffraction. These structures are dense 3D networks with chiral octahedral metal centers, which can be classified as Δ (for L-TAR) or Λ (for D-TAR). mdpi.com CD spectroscopy can be used to probe the chiroptical properties of these complexes in solution or as solid-state samples. The interaction of zinc(II) complexes with biomolecules like DNA has also been studied using CD spectroscopy, which can reveal binding modes and induced conformational changes. researchgate.net

The CD spectrum of a chiral zinc tartrate complex would be expected to show distinct positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these effects are directly related to the stereochemistry of the tartrate ligand and the geometry of the coordination sphere.

The table below illustrates the expected CD spectral features for chiral zinc tartrate complexes.

| Electronic Transition | Expected CD Signal | Information Gained |

| Ligand (π → π*) | Positive or negative Cotton effects | Confirmation of chirality, determination of absolute configuration. |

| LMCT | Induced CD signals | Probing the chiral environment around the metal center. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. Both ¹H and ¹³C NMR can provide detailed information about the connectivity and environment of the atoms within the 2,3-dihydroxybutanedioic acid ligand upon complexation with zinc.

In solution, ¹H NMR spectroscopy can be used to monitor the changes in the chemical shifts of the protons on the tartrate ligand upon coordination to zinc. The disappearance or shifting of the signals for the hydroxyl and carboxylic acid protons can confirm their involvement in binding. For instance, in a study of a different zinc complex, the disappearance of an NH proton signal in the complex spectrum indicated its deprotonation and coordination to the metal.

Solid-state NMR, particularly ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR, is useful for characterizing the structure of crystalline or amorphous zinc tartrate. A study on the hydration of tricalcium silicate (B1173343) with tartaric acid showed the formation of calcium tartrate, which was identified by its characteristic ¹³C NMR spectrum. This demonstrates the utility of solid-state NMR in identifying metal tartrate species.

The table below shows representative ¹H and ¹³C NMR chemical shifts for tartaric acid, which serve as a reference for studying its zinc complexes.

| Nucleus | Atom | Chemical Shift (ppm) |

| ¹H | CH | ~4.5 |

| ¹H | OH | Variable (concentration and solvent dependent) |

| ¹³C | C=O | ~175 |

| ¹³C | CH-OH | ~73 |

These values are approximate and can vary based on solvent, pH, and complexation.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule and provides a characteristic "fingerprint" of the compound. It is particularly useful for studying the low-frequency vibrations, including the metal-ligand stretching modes, which are often difficult to observe in IR spectra.

The Raman spectrum of a crystalline zinc tartrate complex would exhibit distinct bands corresponding to the various vibrational modes of the tartrate ligand and the Zn-O bonds. A study on strontium tartrate trihydrate provided a detailed analysis of the Raman spectra, where splittings of vibrational modes were observed due to the lower symmetry of the tartrate ion in the crystal. This type of analysis can be extended to zinc tartrate to understand its crystal structure and bonding.

The Raman spectra of aqueous zinc(II) solutions show a polarized band around 390 cm⁻¹ assigned to the symmetric stretching mode of the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. youtube.com This provides a reference for identifying Zn-O vibrations in tartrate complexes. In a study of zinc bromide complexes, Raman spectroscopy was used to identify different [ZnBrₓ]²⁻ˣ species in solution based on their characteristic vibrational bands.

The table below lists some of the expected Raman active vibrational modes for a zinc tartrate complex.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-C Stretching | 800 - 1200 |

| C-O Stretching | 1000 - 1400 |

| Carboxylate Symmetric Stretching | ~1400 |

| Carboxylate Asymmetric Stretching | ~1600 |

| Zn-O Stretching | 200 - 400 |

The exact positions and intensities of the Raman bands are sensitive to the crystal structure and coordination geometry.

Theoretical Studies Using Quantum Chemistry

Quantum chemistry provides a powerful lens for investigating the intrinsic properties of molecules at the electronic level. Through sophisticated computational methods, it is possible to predict and analyze various molecular characteristics that are often difficult or impossible to measure experimentally. This section delves into the theoretical examination of 2,3-Dihydroxybutanedioic acid and its interaction with zinc, employing quantum chemical calculations to elucidate its structural, electronic, and thermodynamic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for studying the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2,3-dihydroxybutanedioic acid and its metallic complexes.

The acidity of 2,3-dihydroxybutanedioic acid (tartaric acid) in solution is well-established, where it can exist in its singly (anionic) or doubly deprotonated (dianionic) forms depending on the pH. ru.nlncert.nic.in Quantum chemical studies have been employed to investigate the intrinsic stability of these gas-phase anions. The introduction of hydroxyl groups onto the succinate (B1194679) backbone is a key factor in stabilizing the resulting tartrate dianion. ru.nl This stabilization is partly attributed to the formation of intramolecular hydrogen bonds, which helps to distribute the negative charge. ru.nl

Computational investigations have explored various conformations of the anionic and dianionic species of both L-tartaric and meso-tartaric acids to determine their most stable structures. ru.nl For the dianionic and radical anionic forms of L-tartaric acid, the T1 isomer was identified as the most stable conformer. ru.nl In contrast, the neutral diradical form favors the T4 isomeric conformation. ru.nl The relative stability of these species is crucial for understanding their behavior in different chemical environments, from biological systems to coordination chemistry.

The stability of metal complexes with tartrate is also a subject of significant interest. Studies on zirconium(IV) tartrate complexes have shown the formation of various mononuclear and tetranuclear species in solution, with their stability being pH-dependent. grafiati.com While specific DFT calculations on the stability of anionic forms of zinc tartrate were not found in the provided search results, the principles of charge stabilization through ligand conformation would similarly apply.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

DFT calculations have been used to determine the MEP of 2,3-dihydroxybutanedioic acid. researchgate.net The MEP analysis helps in identifying the potential sites for intermolecular interactions, such as hydrogen bonding, which are critical in the crystal packing and solution behavior of tartaric acid. researchgate.net The negative potential regions are typically associated with the oxygen atoms of the carboxyl and hydroxyl groups, indicating their propensity to act as hydrogen bond acceptors or to coordinate with cations like Zn²⁺. In contrast, the hydrogen atoms of the hydroxyl and carboxyl groups represent regions of positive potential.

For organometallic complexes, MEP analysis can elucidate the charge distribution across the entire molecule, including the metal center and the ligands. acs.org While a specific MEP map for a zinc-tartrate complex was not available in the search results, such an analysis would be expected to show a high positive potential around the zinc ion, with the negative potential concentrated on the coordinated carboxylate oxygen atoms of the tartrate ligand.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. youtube.com A larger gap generally implies higher stability and lower reactivity. youtube.com

DFT calculations have been performed to determine the HOMO-LUMO energies for 2,3-dihydroxybutanedioic acid. researchgate.netacs.org These calculations provide insights into the charge transfer interactions that can occur within the molecule. researchgate.net The HOMO-LUMO gap can be correlated with the chemical reactivity and can be used to predict the most likely sites for chemical reactions.

For different enantiomers of tartaric acid, DFT calculations have shown variations in their HOMO and LUMO energy levels. acs.org This difference is significant when considering interactions with chiral surfaces or other chiral molecules. For instance, in the context of surface-enhanced Raman scattering (SERS) on chiral silver nanostructures, the relative positions of the LUMO level and the metal's Fermi level can influence the efficiency of charge transfer processes. acs.org

Below is a table summarizing the calculated HOMO-LUMO energies for the most stable conformer of tartaric acid from one DFT study. researchgate.net

| Parameter | Energy (Hartree) | Energy (eV) |

| HOMO | -0.279 | -7.592 |

| LUMO | -0.016 | -0.435 |

| Energy Gap (ΔE) | 0.263 | 7.157 |